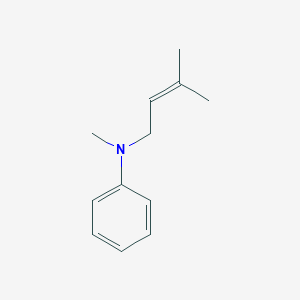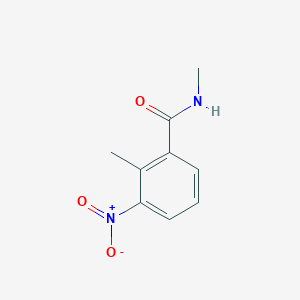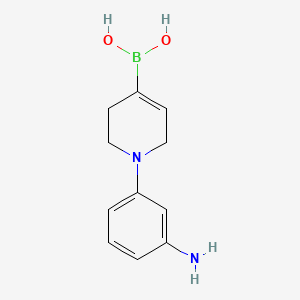
6-(dibromomethyl)-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Dibromomethyl)-7H-purine is a brominated derivative of purine, a heterocyclic aromatic organic compound Purines are essential components of nucleotides, which are the building blocks of DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dibromomethyl)-7H-purine typically involves the bromination of a purine precursor. One common method is the radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) can facilitate the formation of the desired dibromomethyl product .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of solvents and byproducts are crucial for the economic and environmental sustainability of the industrial process.
Análisis De Reacciones Químicas
Types of Reactions
6-(Dibromomethyl)-7H-purine can undergo various types of chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the dibromomethyl group can yield the corresponding methyl or methylene derivatives.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce formyl or carboxyl derivatives.
Aplicaciones Científicas De Investigación
6-(Dibromomethyl)-7H-purine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used to study the effects of brominated purines on biological systems, including their interactions with nucleic acids and proteins.
Medicine: Research into its potential as an anticancer or antiviral agent is ongoing, given the biological activity of brominated compounds.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 6-(dibromomethyl)-7H-purine involves its interaction with biological macromolecules. The dibromomethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially leading to the inhibition of enzymatic activity or disruption of DNA replication and transcription. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromopurine: A monobrominated derivative of purine with similar but less pronounced reactivity.
6-Chloropurine: A chlorinated analog that exhibits different reactivity due to the presence of chlorine instead of bromine.
6-Iodopurine: An iodinated derivative with unique properties due to the larger size and higher reactivity of iodine.
Uniqueness
6-(Dibromomethyl)-7H-purine is unique due to the presence of two bromine atoms, which can significantly enhance its reactivity and biological activity compared to its mono-halogenated counterparts. The dibromomethyl group provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry .
Propiedades
Número CAS |
89280-90-0 |
|---|---|
Fórmula molecular |
C6H4Br2N4 |
Peso molecular |
291.93 g/mol |
Nombre IUPAC |
6-(dibromomethyl)-7H-purine |
InChI |
InChI=1S/C6H4Br2N4/c7-5(8)3-4-6(11-1-9-3)12-2-10-4/h1-2,5H,(H,9,10,11,12) |
Clave InChI |
XBJPUSDKACSBBH-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=NC=NC(=C2N1)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


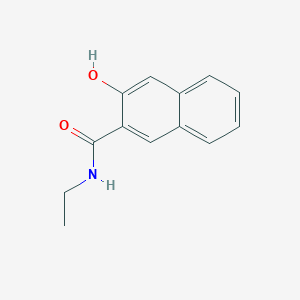
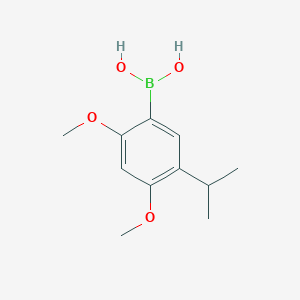
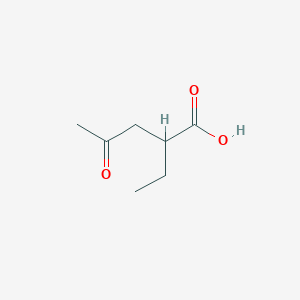

![7-chloro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13990842.png)
